molecular formula C11H8ClN3O3 B8628872 8-Acetamido-6-chloro-5-nitroquinoline

8-Acetamido-6-chloro-5-nitroquinoline

Cat. No.: B8628872
M. Wt: 265.65 g/mol
InChI Key: ZAGIYYLCWZAILF-UHFFFAOYSA-N
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Description

8-Acetamido-6-chloro-5-nitroquinoline (CAS: 23872-55-1 , Molecular Formula: C11H8ClN3O3 ) is a versatile nitroquinoline derivative serving as a crucial synthetic intermediate in medicinal chemistry research. Its primary research value lies in its role as a key precursor for the synthesis of 8-amino-5-nitro-6-phenoxyquinolines, which are investigated as potential non-peptidic neuropeptide Y (NPY) receptor ligands . The chloro and acetamido functional groups on the quinoline ring system make this compound a versatile building block for nucleophilic substitution reactions, allowing researchers to explore diverse chemical space for drug discovery . Quinoline scaffolds, particularly 5-nitroquinolines, are of significant research interest due to their broad biological activities. Studies on related compounds, such as 8-hydroxy-5-nitroquinoline (Nitroxoline), have demonstrated potent anticancer cytotoxicity, often mediated through mechanisms involving reactive oxygen species (ROS) generation and interactions with metal ions like copper . Furthermore, quinoline-based compounds are actively explored as sigma-2 receptor (σ2R) ligands, showing promise in preclinical models of aggressive cancers, including pancreatic cancer . As a functionalized quinoline, this compound provides researchers with a valuable starting material to develop and study novel bioactive molecules for potential application in oncology and neuropharmacology. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H8ClN3O3

Molecular Weight

265.65 g/mol

IUPAC Name

N-(6-chloro-5-nitroquinolin-8-yl)acetamide

InChI

InChI=1S/C11H8ClN3O3/c1-6(16)14-9-5-8(12)11(15(17)18)7-3-2-4-13-10(7)9/h2-5H,1H3,(H,14,16)

InChI Key

ZAGIYYLCWZAILF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C2=C1N=CC=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 8-acetamido-6-chloro-5-nitroquinoline with structurally related quinoline derivatives, focusing on substituent positions, molecular properties, and functional attributes:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties References
This compound 5-NO₂, 6-Cl, 8-NHAc C₁₁H₈ClN₃O₃ 277.65* Nitro (electron-withdrawing), chloro (halogen bonding), acetamido (H-bonding)
5-Acetamido-6-bromo-8-ethyl-2-hydroxyquinoline 5-NHAc, 6-Br, 8-C₂H₅, 2-OH C₁₃H₁₃BrN₂O₂ 309.16 Bromo (increased lipophilicity), ethyl (steric bulk), hydroxy (H-bond donor)
N-(5-Amino-6-methylsulfanylquinolin-8-yl)acetamide 5-NH₂, 6-SCH₃, 8-NHAc C₁₂H₁₃N₃OS 247.32 Amino (electron-donating), methylsulfanyl (polarizable sulfur atom)
6-Bromo-8-ethyl-5-nitroquinoline 5-NO₂, 6-Br, 8-C₂H₅ C₁₁H₉BrN₂O₂ 281.11 Bromo (enhanced halogen bonding), ethyl (hydrophobic interactions)
6-Chloro-8-ethyl-2-hydroxy-5-nitroquinoline 5-NO₂, 6-Cl, 8-C₂H₅, 2-OH C₁₁H₉ClN₂O₃ 252.65 Hydroxy (strong H-bond donor), ethyl (moderate steric hindrance)
6-Chloro-8-methyl-5-nitroquinoline 5-NO₂, 6-Cl, 8-CH₃ C₁₀H₇ClN₂O₂ 222.63 Methyl (low steric demand), nitro and chloro (synergistic electronic effects)

Note: Molecular weight calculated based on substituent masses where explicit data is unavailable.

Key Comparative Insights

Electronic Effects: The 5-nitro group in this compound and 6-bromo-8-ethyl-5-nitroquinoline enhances electrophilicity, making these compounds reactive toward nucleophilic substitution.

Substituent Influence on Solubility: Hydrophilic groups (e.g., 2-OH in 6-chloro-8-ethyl-2-hydroxy-5-nitroquinoline) improve aqueous solubility, whereas hydrophobic groups (e.g., 8-C₂H₅ in 6-bromo-8-ethyl-5-nitroquinoline) enhance lipid solubility .

Synthetic Utility: The acetamido group at position 8 in this compound serves as a protective group for amines, enabling selective functionalization of the quinoline core.

Thermal Stability: Melting point data for related compounds (e.g., 528.4 K for 5-acetamido-6-bromo-8-ethyl-2-hydroxyquinoline) suggests that bulky substituents like ethyl and bromo increase thermal stability compared to smaller groups like methyl or acetamido .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-acetamido-6-chloro-5-nitroquinoline?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the quinoline scaffold. Key steps include:

  • Nitration : Controlled nitration at the 5-position using HNO₃ or tert-butyl nitrite at 80–130°C, with palladium salts enhancing regioselectivity .
  • Chlorination : Electrophilic substitution at the 6-position via Cl₂ gas or SO₂Cl₂ in anhydrous conditions.
  • Acetamido Introduction : Acetylation of an 8-amino intermediate (e.g., using acetic anhydride) after reduction of a nitro group (see for reduction protocols) .
    • Critical Parameter : Temperature control during nitration minimizes byproducts like 8-nitro isomers .

Q. How do physical properties (e.g., solubility, melting point) influence experimental design?

  • Methodological Answer :

  • Solubility : Low aqueous solubility (common in nitroquinolines) necessitates polar aprotic solvents (DMSO, DMF) for biological assays.
  • Melting Point : High thermal stability (e.g., ~534 K for analogous compounds) suggests suitability for high-temperature reactions .
  • Characterization : Use differential scanning calorimetry (DSC) for phase transitions and HPLC-MS for purity validation .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., acetamido proton at δ 2.1–2.3 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 294.03) .
  • XRD : Resolves crystal packing effects on reactivity .

Advanced Research Questions

Q. How does regioselectivity in nitration impact synthetic yield and byproduct formation?

  • Methodological Answer :

  • Mechanism : Nitration at the 5-position is favored due to electron-withdrawing effects of the chloro group at C5. Competing 8-nitro isomers may form if steric hindrance is unmanaged .
  • Optimization : Use Pd catalysts to direct nitration (85% yield reported for analogous compounds) .

Q. What structural features dictate the biological activity of this compound?

  • Methodological Answer :

  • Nitro Group : Essential for antimicrobial activity via redox cycling, generating reactive oxygen species (ROS) .
  • Chloro Substituent : Enhances lipophilicity, improving membrane penetration in Gram-negative bacteria .
  • Acetamido Group : Modulates solubility and reduces cytotoxicity compared to amino derivatives (see comparative data in ) .

Q. How can data contradictions in literature (e.g., conflicting bioactivity results) be resolved?

  • Methodological Answer :

  • Reproducibility : Standardize assay conditions (e.g., pH 7.4 for MIC tests, as nitroquinolines show pH-dependent solubility) .
  • Control Experiments : Compare with analogs (e.g., 5-chloro-8-nitroquinoline) to isolate substituent effects .
  • Meta-Analysis : Cross-reference spectral data (e.g., PubChem, NIST) to validate compound identity .

Q. What strategies improve the metabolic stability of this compound in vivo?

  • Methodological Answer :

  • Prodrug Design : Mask the nitro group as a nitroreductase-sensitive prodrug to enhance tissue-specific activation .
  • Structural Modifications : Introduce electron-donating groups (e.g., methoxy) at C7 to slow hepatic degradation .

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